DLin-K-C3-DMA is a synthetic compound primarily utilized in the field of nucleic acid delivery systems, particularly for its role in formulating lipid nanoparticles that facilitate the delivery of RNA molecules. This compound exhibits in vivo silencing activity, making it a valuable tool in gene therapy and molecular biology research. The molecular formula for DLin-K-C3-DMA is C44H81NO2, with a molecular weight of approximately 656.12 g/mol. It is soluble in dimethyl sulfoxide and appears as a powder with a purity of at least 98% .
DLin-K-C3-DMA is classified under the category of lipid-based nucleic acid delivery agents. It is derived from modifications of existing lipid structures to enhance their efficacy in delivering genetic material into cells. The compound is often used in conjunction with various nucleic acids, including messenger RNA and small interfering RNA, to form lipid nanoparticles that can encapsulate these molecules for therapeutic applications .
The synthesis of DLin-K-C3-DMA typically involves several chemical reactions that modify existing lipid structures to enhance their ability to interact with nucleic acids. One common method includes the alkylation of amines with appropriate fatty acid chains, followed by the introduction of functional groups that improve solubility and cellular uptake.
DLin-K-C3-DMA features a complex structure characterized by long hydrophobic alkyl chains that enhance its ability to form micelles or lipid bilayers around nucleic acids. The presence of a dimethylamino group contributes to its positive charge at physiological pH, which is crucial for electrostatic interactions with negatively charged nucleic acids.
DLin-K-C3-DMA participates in various chemical reactions that are essential for its function as a delivery agent. These include:
The efficiency of DLin-K-C3-DMA in forming lipid nanoparticles is influenced by factors such as the ratio of lipids to nucleic acids, the method of nanoparticle formation (e.g., microfluidics vs. solvent evaporation), and the presence of additional stabilizing agents.
DLin-K-C3-DMA operates primarily through the formation of lipid nanoparticles that encapsulate nucleic acids, facilitating their delivery into target cells. Upon administration, these nanoparticles are taken up by cells via endocytosis.
Once inside the cell, the lipid nanoparticles release their nucleic acid cargo into the cytoplasm, where it can exert its biological effects, such as gene silencing or protein expression modulation .
DLin-K-C3-DMA has significant applications in scientific research and therapeutic development, including:
CAS No.: 32448-35-4
CAS No.: 54986-75-3
CAS No.:
CAS No.: